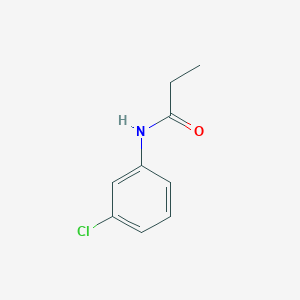

N-(3-chlorophenyl)propanamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXSTOYGBVLUGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323559 | |

| Record name | N-(3-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2760-33-0 | |

| Record name | NSC404307 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-(3-chlorophenyl)propanamide derivatives?

- Methodology : Derivatives are synthesized via multi-step organic reactions. A typical route involves:

- Chlorination : Introduction of the 3-chlorophenyl group via electrophilic aromatic substitution (e.g., using Cl2/FeCl3) .

- Amide Bond Formation : Reaction of 3-chlorophenylpropanoic acid with amines (e.g., thiophene- or furan-containing amines) using coupling agents like DCC or EDC .

- Cyclization : For heterocyclic derivatives (e.g., thiophene or furan rings), cyclization reactions under controlled temperatures (60–100°C) are employed .

Q. Which analytical techniques are used to confirm the structure and purity of N-(3-chlorophenyl)propanamide derivatives?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify functional groups and confirm regiochemistry (e.g., distinguishing ortho/meta/para substituents) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and bond geometry, critical for understanding reactivity and biological interactions .

Q. What safety protocols should be followed when handling N-(3-chlorophenyl)propanamide derivatives?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in fume hoods to prevent inhalation .

- Waste Disposal : Halogenated byproducts require segregated disposal due to environmental toxicity .

Advanced Research Questions

Q. How can synthesis conditions be optimized for high-yield production of N-(3-chlorophenyl)propanamide derivatives?

- Reaction Engineering : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-chlorination) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve amide coupling efficiency, while low temperatures (–10°C to 0°C) minimize decomposition .

- Catalysis : Palladium or copper catalysts accelerate cross-coupling reactions for aryl-amide bond formation .

Q. How can contradictions in biological activity data (e.g., varying IC50 values) be resolved?

- Orthogonal Assays : Validate results using independent methods (e.g., fluorescence polarization for receptor binding vs. enzymatic activity assays) .

- Structural Analysis : Compare X-ray crystallography or molecular docking data to identify conformational changes affecting bioactivity .

- Batch Consistency : Ensure compound purity (>95% by HPLC) and confirm stereochemistry to eliminate batch-to-batch variability .

Q. What computational tools are effective for predicting the biological interactions of N-(3-chlorophenyl)propanamide derivatives?

- In Silico Modeling :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics (e.g., using GROMACS) to predict stability of enzyme-inhibitor complexes .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or antioxidant potential .

- Validation : Cross-reference predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. How is SHELX software utilized in structural determination of N-(3-chlorophenyl)propanamide derivatives?

- Data Processing : SHELXL refines crystallographic data (e.g., .hkl files) to generate accurate bond lengths/angles, resolving disorder in aromatic rings .

- Twinning Analysis : SHELXD identifies pseudo-symmetry in crystals, critical for resolving chiral centers in derivatives with multiple stereoisomers .

Q. What strategies elucidate the mechanism of action for N-(3-chlorophenyl)propanamide derivatives in biological systems?

- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .

- Kinetic Studies : Measure enzyme inhibition (e.g., IC50, Ki) under varied pH/temperature conditions to infer binding modes .

- Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes at atomic resolution to guide structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.